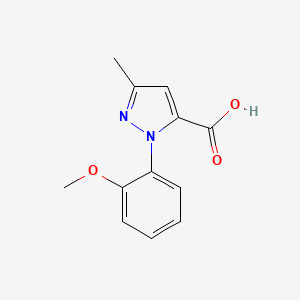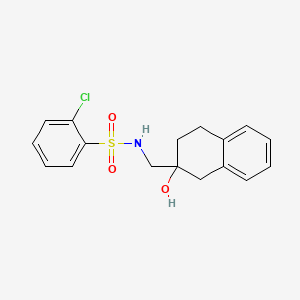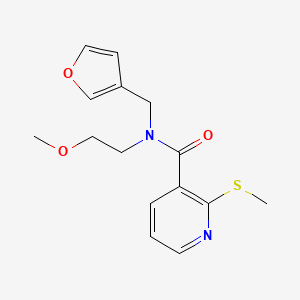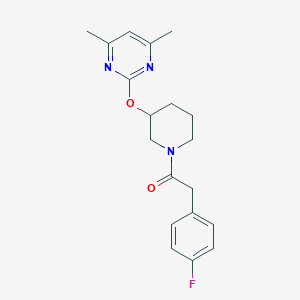
5-Chloroquinaldine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloroquinaldine, also known as 5-Chloro-2-methylquinoline, is a chemical compound with the molecular formula C10H8ClN . It has a molecular weight of 177.63 . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of 7-chloroquinaldine, a compound similar to 5-chloroquinaldine, has been improved by using tetrachloro-1,4 (or 1,2)-quinone as an oxidant in the Doebner-Miller reaction . This process improves yields, improves the ratio of 7-chloroquinaldine to 5-chloroquinaldine, and eliminates the need for formation of a zinc chloride complex in the isolation of the end product .
Molecular Structure Analysis
The molecular structure of 5-Chloroquinaldine consists of a benzene ring fused with a pyridine ring, which contains a chlorine atom .
Physical And Chemical Properties Analysis
5-Chloroquinaldine has a melting point of 52-54°C and a boiling point of 276-278 °C . It has a density of 1.225±0.06 g/cm3 . The storage temperature should be sealed in dry, room temperature .
Applications De Recherche Scientifique
Applications in Medicine and Agriculture
- Synthesis of Medicinal and Agricultural Intermediates : 5-chloro-8-hydroxyquinaldine is an important intermediate in medicine and agriculture. It can be prepared through oxidative chlorination of 8-hydroxyquinaldine using H2O2, with a yield rate of 74.7% and a purity rate of 99% (Zhang Pei-pei, 2009).
Antimicrobial Properties
- Antimicrobial Activity : Chlorogenic acid (5-O-caffeoylquinic acid), which is structurally related to 5-Chloroquinaldine, exhibits antimicrobial activity against a wide range of organisms, including bacteria, yeasts, molds, viruses, and amoebas. This property is beneficial for the food industry in search of natural molecules for food preservation (Jesús Santana-Gálvez et al., 2017).
Electrochemical Sensors and Biosensors
- Detection of Chlorogenic Acid : Electrochemical methods have been developed for determining chlorogenic acid, which is related to 5-Chloroquinaldine, in various nutraceuticals or food products. These methods are efficient, less time-consuming, and require less expensive instruments compared to traditional methods (I. Munteanu & C. Apetrei, 2021).
Antioxidant Properties
- Antioxidant Activity : Chlorogenic acid, similar in structure to 5-Chloroquinaldine, has antioxidant activity, particularly against lipid oxidation. It also protects other bioactive compounds present in food from degradation (Jesús Santana-Gálvez et al., 2017).
Biomedical Research
- Biomedical Applications : Various studies on chlorogenic acid, a compound structurally related to 5-Chloroquinaldine, indicate its potential in treating metabolic syndromes, chronic diseases, and its role in neuroprotection, cardiovascular protection, and other health beneficial effects. This highlights the potential of similar compounds in biomedical research (Huijie Lu et al., 2020).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
5-Chloroquinaldine is a derivative of quinoline, which is known to have antimalarial, antiasthmatic, anti-inflammatory, antibacterial, and antihypersensitive activities It’s worth noting that quinoline derivatives like chloroquine primarily target the heme polymerase in malarial trophozoites .
Mode of Action
Chloroquine, a related compound, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes the Plasmodium species to continue accumulating toxic heme, leading to the death of the parasite
Biochemical Pathways
Quinoline derivatives are known to interfere with the heme detoxification pathway in plasmodium species . This interference disrupts the parasite’s ability to detoxify heme, a byproduct of hemoglobin digestion, leading to its death .
Pharmacokinetics
The pharmacokinetic properties of a compound are crucial in determining its bioavailability and therapeutic efficacy
Result of Action
Related compounds like chloroquine have been shown to cause the death of plasmodium species by disrupting their heme detoxification pathway
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of a compound
Propriétés
IUPAC Name |
5-chloro-2-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-5-6-8-9(11)3-2-4-10(8)12-7/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFYMAPAENTMMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloroquinaldine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[Methyl-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]pyrazine-2-carbonitrile](/img/structure/B2802444.png)

![N-(5-chloro-2-methylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2802448.png)

![Tert-butyl 3-{[2-(acetamidomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate](/img/structure/B2802453.png)

![6-[[5-benzylsulfanyl-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2802455.png)
![N-(benzo[b]thiophen-5-yl)-3-(p-tolylthio)propanamide](/img/structure/B2802459.png)
![N-(2,4-dimethylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![4-({5-Chloropyrazolo[1,5-a]pyrimidin-3-yl}methyl)-decahydroquinoxalin-2-one](/img/structure/B2802463.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-yl)propanamide](/img/structure/B2802464.png)
![5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-sulfonamide](/img/structure/B2802465.png)